Sucrose-13C6-fru
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Overview
Description
Sucrose-13C6-fru, also known as β-D-Fructofuranosyl-13C6 α-D-Glucopyranoside, is a stable isotope-labeled compound. It is a form of sucrose where the fructose moiety is labeled with carbon-13 isotopes. This labeling makes it particularly useful in various scientific research applications, especially in metabolic studies and tracer experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose-13C6-fru involves the incorporation of carbon-13 isotopes into the fructose part of the sucrose molecule. This can be achieved through enzymatic or chemical synthesis methods. One common approach is to start with a carbon-13 labeled glucose and fructose, which are then enzymatically or chemically combined to form the labeled sucrose .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways. The labeled glucose and fructose produced are then purified and combined to form this compound. This method ensures a high yield and purity of the labeled compound.
Chemical Reactions Analysis
Types of Reactions
Sucrose-13C6-fru undergoes various chemical reactions similar to those of regular sucrose. These include:
Hydrolysis: Breaking down into glucose and fructose.
Oxidation: Conversion into gluconic acid and other oxidation products.
Reduction: Formation of sugar alcohols like sorbitol and mannitol.
Substitution: Reactions with halogens or other substituents.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Use of oxidizing agents like potassium permanganate or nitric acid.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.
Substitution: Halogenation using halogen gases or halogenating agents.
Major Products Formed
Hydrolysis: Glucose and fructose.
Oxidation: Gluconic acid and other carboxylic acids.
Reduction: Sorbitol and mannitol.
Substitution: Halogenated sugars.
Scientific Research Applications
Sucrose-13C6-fru is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Tracing carbon pathways in metabolic processes.
Nutritional Research: Studying the digestion and absorption of sugars.
Medical Research: Investigating the role of sugars in diseases like diabetes.
Industrial Applications: Used in the production of labeled compounds for various industrial processes
Mechanism of Action
The mechanism of action of Sucrose-13C6-fru involves its metabolism in the body, where it is broken down into glucose and fructose. These monosaccharides are then utilized in various metabolic pathways. The carbon-13 labeling allows researchers to trace the metabolic fate of the compound, providing insights into the biochemical processes involved .
Comparison with Similar Compounds
Similar Compounds
Sucrose-13C12: Both glucose and fructose moieties are labeled with carbon-13.
Glucose-13C6: Only the glucose part is labeled with carbon-13.
Fructose-13C6: Only the fructose part is labeled with carbon-13.
Uniqueness
Sucrose-13C6-fru is unique because it specifically labels the fructose moiety, making it particularly useful for studies focusing on fructose metabolism.
Properties
Molecular Formula |
C12H22O11 |
---|---|
Molecular Weight |
348.25 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5?,6-,7?,8+,9-,10?,11-,12+/m1/s1/i2+1,3+1,5+1,7+1,10+1,12+1 |
InChI Key |
CZMRCDWAGMRECN-HCIJYZCBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[13C@]2([13CH]([13CH]([13CH](O2)[13CH2]O)O)O)[13CH2]O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
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